molecular formula C4H5N3O4 B6617134 ethyl 2-diazo-2-nitroacetate CAS No. 1572-59-4

ethyl 2-diazo-2-nitroacetate

Cat. No. B6617134
CAS RN: 1572-59-4
M. Wt: 159.10 g/mol
InChI Key: LURGPIIPDMTGBZ-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-nitroacetate, commonly referred to as EDNA, is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with the molecular formula C4H4N2O4, and it is a colorless solid at room temperature. EDNA is an important building block for many organic compounds, and it is also used as a reagent in organic synthesis. It is an important tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Diazo Derivatives of Sugars : Research on diazo derivatives of sugars, like methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, demonstrates their complex chemical behavior, including reactions in photolysis and thermolysis, and conversion into pyrazole derivatives. Ethyl esters of similar structures exhibit similar properties (Horton & Philips, 1972).

  • Generation of Nitrile Oxides : Ethyl nitroacetate, a compound related to ethyl 2-diazo-2-nitroacetate, shows divergent behavior in generating nitrile oxides through isocyanate-induced and thermal processes, demonstrating its chemical versatility (Leslie-Smith, Paton, & Webb, 1994).

Spectrophotometric Applications

  • Spectrophotometric Determination : Ethyl acetoacetate, closely related to ethyl 2-diazo-2-nitroacetate, is used in spectrophotometric determination, indicating the potential of ethyl 2-diazo-2-nitroacetate in similar applications (Walash, Rizk, & El-Brashy, 1988).

Chemical Reactions and Synthesis

  • Isoxazoles and Isoxazolines Synthesis : Ethyl nitroacetate is used in base-catalyzed condensation reactions with dipolarophiles to yield isoxazoles and isoxazolines, indicating similar potential for ethyl 2-diazo-2-nitroacetate (Machetti, Cecchi, Trogu, & Sarlo, 2007).

  • Synthesis of α,α-Diarylacetates : Ethyl bromofluoroacetate, similar to ethyl 2-diazo-2-nitroacetate, is utilized for synthesizing unsymmetrical α,α-diarylacetates, showcasing the application in complex organic synthesis (Jadhav & Singh, 2016).

  • Synthesis of Polynitro Compounds : Ethyl nitroacetate's use as a synthon in synthesizing various dinitro compounds and in condensation products of Henry and Mannich reactions suggests similar applications for ethyl 2-diazo-2-nitroacetate (Laikhter et al., 1991).

Industrial Application and Safety

  • Safe Synthesis in Flow : The study on ethyl diazoacetate, closely related to ethyl 2-diazo-2-nitroacetate, highlights the importance of safe synthesis methods in industrial applications due to its explosive nature, emphasizing the need for similar approaches for ethyl 2-diazo-2-nitroacetate (Delville, van Hest, & Rutjes, 2013).

Cross-Coupling Reactions

  • Cross-Coupling Reactions : Ethyl (trialkylstannyl)diazoacetates, related to ethyl 2-diazo-2-nitroacetate, are used in Stille reactions for cross-coupling, demonstrating potential applications in complex chemical synthesis (Padwa, Sá, & Weingarten, 1997).

properties

IUPAC Name

ethyl 2-diazo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGPIIPDMTGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72765388

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-diazo-2-nitroacetate

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